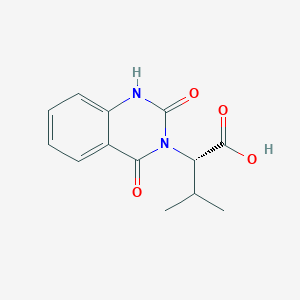
(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid involves its ability to bind to specific enzymes or proteins, inhibiting their activity or modulating their interactions. The exact mechanism of action is still being studied and is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid can have various biochemical and physiological effects, depending on the specific enzyme or protein it interacts with. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it could have potential as a cancer therapy. It has also been shown to modulate protein-protein interactions involved in inflammation and immune response, suggesting that it could have potential as an anti-inflammatory or immunomodulatory therapy.
実験室実験の利点と制限
The advantages of using (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid in lab experiments include its potential as a tool for studying enzyme inhibition and protein-protein interactions. However, its limitations include the need for further studies to fully understand its mechanism of action, as well as its potential toxicity and side effects.
将来の方向性
There are many potential future directions for research on (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid. Some possible areas of study include:
1. Further studies on its mechanism of action and potential applications in drug development.
2. Studies on its toxicity and potential side effects.
3. Studies on its potential as a therapy for various diseases, such as cancer and inflammation.
4. Studies on its potential as a tool for studying enzyme inhibition and protein-protein interactions.
5. Studies on its potential to modulate other biological processes, such as gene expression and cell signaling.
In conclusion, (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential as a tool for studying enzyme inhibition and protein-protein interactions, as well as its potential as a therapy for various diseases.
合成法
The synthesis of (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid involves the reaction of 2,4-dioxo-1,4-dihydroquinazoline with 3-methyl-2-oxobutanoic acid in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques.
科学的研究の応用
(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoic acid has potential applications in scientific research, particularly in the field of biochemistry. It has been studied for its ability to inhibit certain enzymes, which could have implications for the development of new drugs. Additionally, it has been studied for its potential to modulate protein-protein interactions, which could have implications for the development of new therapies for various diseases.
特性
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)14-13(15)19/h3-7,10H,1-2H3,(H,14,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABHFQMNVOXIO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

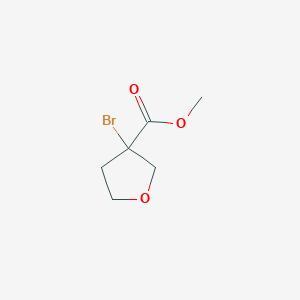
![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

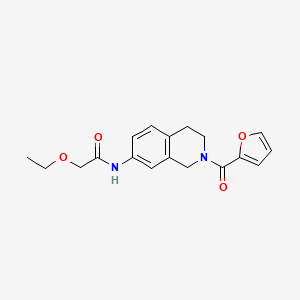
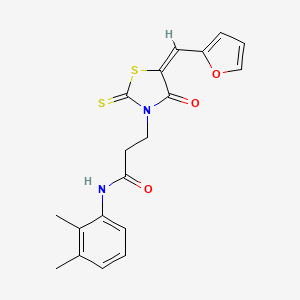
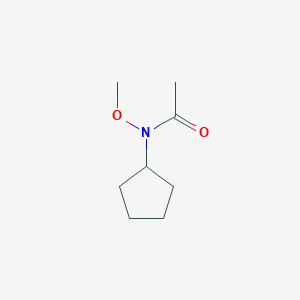
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)